molecular formula C10H14O6 B12594423 6-Methylcyclohexane-1,2,4-tricarboxylic acid CAS No. 650622-09-6

6-Methylcyclohexane-1,2,4-tricarboxylic acid

Cat. No.: B12594423
CAS No.: 650622-09-6
M. Wt: 230.21 g/mol
InChI Key: KOJJKPOPLGHOJX-UHFFFAOYSA-N
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Description

6-Methylcyclohexane-1,2,4-tricarboxylic acid is an organic compound characterized by a cyclohexane ring substituted with three carboxyl groups and one methyl group. This compound is part of the tricarboxylic acid family, which is known for its significant roles in various biochemical processes and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methylcyclohexane-1,2,4-tricarboxylic acid typically involves the oxidation of precursor compounds. One common method includes the oxidation of 6-methylcyclohexene derivatives using strong oxidizing agents under controlled conditions . The reaction is usually carried out in the presence of catalysts to enhance the yield and selectivity of the desired product.

Industrial Production Methods

Industrial production of this compound often involves large-scale oxidation processes. These processes are optimized for efficiency and cost-effectiveness, utilizing continuous flow reactors and advanced catalytic systems to achieve high purity and yield .

Chemical Reactions Analysis

Types of Reactions

6-Methylcyclohexane-1,2,4-tricarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Catalysts: Palladium on carbon (Pd/C), platinum (Pt).

Major Products Formed

The major products formed from these reactions include various cyclohexane derivatives with modified functional groups, which can be used in further chemical synthesis and industrial applications .

Scientific Research Applications

6-Methylcyclohexane-1,2,4-tricarboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methylcyclohexane-1,2,4-tricarboxylic acid involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific enzymes and receptors, thereby modulating their activity. This interaction can influence metabolic pathways, leading to changes in cellular processes and biochemical reactions .

Comparison with Similar Compounds

Similar Compounds

    Citric Acid: 2-hydroxypropane-1,2,3-tricarboxylic acid

    Isocitric Acid: 1-hydroxypropane-1,2,3-tricarboxylic acid

    Aconitic Acid: Prop-1-ene-1,2,3-tricarboxylic acid

    Trimesic Acid: Benzene-1,3,5-tricarboxylic acid

Uniqueness

6-Methylcyclohexane-1,2,4-tricarboxylic acid is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

CAS No.

650622-09-6

Molecular Formula

C10H14O6

Molecular Weight

230.21 g/mol

IUPAC Name

6-methylcyclohexane-1,2,4-tricarboxylic acid

InChI

InChI=1S/C10H14O6/c1-4-2-5(8(11)12)3-6(9(13)14)7(4)10(15)16/h4-7H,2-3H2,1H3,(H,11,12)(H,13,14)(H,15,16)

InChI Key

KOJJKPOPLGHOJX-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC(C1C(=O)O)C(=O)O)C(=O)O

Origin of Product

United States

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